
PIT-1
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PIT-1 umfasst die Reaktion von 3-Chlor-2-hydroxy-5-nitroanilin mit Thioisocyanat, gefolgt von der Zugabe von Benzoylchlorid. Die Reaktionsbedingungen umfassen typischerweise:
Temperatur: Die Reaktionen werden in der Regel bei Raumtemperatur durchgeführt.
Lösungsmittel: Zu den häufig verwendeten Lösungsmitteln gehören Dimethylsulfoxid und Dichlormethan.
Katalysatoren: Für diese Reaktionen werden keine spezifischen Katalysatoren benötigt.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound kann durch großtechnische organische Syntheseverfahren erzielt werden. Das Verfahren umfasst:
Batchreaktoren: Verwendung von Batchreaktoren zur präzisen Steuerung der Reaktionsbedingungen.
Reinigung: Anwendung von Methoden wie Umkristallisation und Chromatographie zur Reinigung des Endprodukts.
Analyse Chemischer Reaktionen
Arten von Reaktionen
PIT-1 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe zu einer Aminogruppe modifizieren.
Substitution: Die Chlorgruppe kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Natriumhydroxid und Kaliumcarbonat erleichtern Substitutionsreaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen:
Oxidation: Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Aminoderivate von this compound.
Substitution: Verbindungen mit verschiedenen substituierten funktionellen Gruppen, die die Chlorgruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
Developmental Biology
PIT-1 serves as a model for studying pituitary organogenesis. Research has shown that mutations in this compound disrupt the development of pituitary cell types, providing insights into the genetic regulation of endocrine tissues. For example, studies on mutant mice have revealed that loss-of-function mutations lead to deficiencies in GH, PRL, and TSH production .
Key Findings:
- Different segments of the this compound protein mediate distinct developmental events .
- Understanding these mutations helps elucidate broader mechanisms of cell differentiation in mammals.
Endocrine Disorders
This compound is critical for maintaining normal endocrine function. Its dysregulation is implicated in various disorders:
- Hypopituitarism: Patients with anti-PIT-1 antibodies exhibit low levels of GH, PRL, and TSH, indicating an autoimmune component to pituitary dysfunction .
- Congenital Deficiencies: Genetic mutations leading to this compound dysfunction result in combined deficiencies of key hormones necessary for growth and metabolism .
Case Study:
A study reported a patient with anti-PIT-1 hypophysitis post immune checkpoint therapy who displayed significantly reduced hormone levels alongside an atrophic pituitary gland .
Cancer Research
Recent investigations have suggested a role for this compound in tumor biology. The expression of this compound may influence the behavior of certain tumors through its regulatory effects on hormone secretion and cellular proliferation. For instance, understanding how this compound interacts with other transcription factors could reveal pathways involved in tumorigenesis related to endocrine tissues.
Research Insights:
- Studies indicate that this compound may modulate cell proliferation beyond its traditional role as a transcription factor .
Data Tables
Wirkmechanismus
PIT-1 exerts its effects by binding to the pleckstrin homology domain of proteins involved in the phosphatidylinositol-3,4,5-triphosphate pathway. This binding inhibits the activation of the Akt pathway, which is crucial for cell survival and proliferation . The inhibition of this pathway leads to reduced tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
PIT-1 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner spezifischen Zielsetzung des Phosphatidylinositol-3,4,5-trisphosphat-Signalwegs. Ähnliche Verbindungen umfassen:
Wortmannin: Ein weiterer Inhibitor des Phosphatidylinositol-3-Kinase-Signalwegs, jedoch mit einer breiteren Palette von Zielmolekülen.
LY294002: Ein Phosphatidylinositol-3-Kinase-Inhibitor mit unterschiedlichen Bindungseigenschaften.
BKM120: Ein selektiver Inhibitor der Phosphatidylinositol-3-Kinase, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
This compound zeichnet sich durch seine hohe Spezifität und Wirksamkeit bei der Hemmung des Phosphatidylinositol-3,4,5-trisphosphat-Signalwegs aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht .
Biologische Aktivität
PIT-1 (Pituitary-specific transcription factor 1) is a pivotal transcription factor involved in the regulation of hormone expression in the pituitary gland. Its biological activity is crucial for normal endocrine function and has been implicated in various pathological conditions, including pituitary adenomas and autoimmune disorders. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound Function
This compound is essential for the development and function of somatotrophs, lactotrophs, and thyrotrophs in the anterior pituitary gland. It regulates the expression of growth hormone (GH), prolactin (PRL), and thyroid-stimulating hormone (TSH) genes. The activity of this compound is modulated by various factors, including other transcription factors and signaling molecules.
This compound operates through specific protein-protein interactions and binding to promoter regions of target genes. It exhibits synergistic effects with other nuclear receptors such as estrogen receptors (ER) and thyroid hormone receptors (TR), enhancing transcriptional activation at their respective promoters:
- Synergistic Activation : Studies show that this compound can synergistically activate the rPRL promoter when co-expressed with ER, indicating a complex regulatory network in pituitary biology .
- Regulation by Hormones : Ghrelin and growth hormone-releasing peptides (GHRP) have been shown to upregulate this compound expression in pituitary cells, demonstrating its responsiveness to hormonal signals .
Anti-PIT-1 Hypophysitis
A notable case study involved two patients diagnosed with anti-PIT-1 hypophysitis, a rare autoimmune condition characterized by deficiencies in GH, PRL, and TSH due to autoimmunity against this compound. These cases highlight the clinical significance of this compound in maintaining hormonal balance:
- Case 1 : A 79-year-old woman with diffuse large B-cell lymphoma presented with acquired deficiencies in GH, PRL, and TSH.
- Case 2 : An 86-year-old man with multiple metastases exhibited similar hormonal deficiencies .
This condition underscores the importance of this compound not only in normal physiology but also in pathological states.
Research Findings
Recent studies have expanded our understanding of this compound's role in tumor biology:
Plurihormonal Pituitary Adenomas
Research on plurihormonal this compound positive pituitary adenomas (PP1) indicates that these tumors often present as macroadenomas. A single-center study reviewed clinical outcomes for PP1 tumors compared to non-PP1 tumors:
Parameter | PP1 Tumors (n=20) | Non-PP1 Tumors (n=1146) |
---|---|---|
Median Size | >4 cm | Variable |
Rate of Multiple Surgeries | 22.9% | Not specified |
Radiotherapy Treatment Rate | 31.8% | Not specified |
Aggressiveness | No significant difference observed | - |
The study concluded that PP1 tumors did not exhibit more aggressive behavior compared to non-PP1 tumors, challenging previous assumptions about their clinical course .
Role in Cell Proliferation
Another study identified a novel function of this compound critical for cell proliferation and tumor growth. It demonstrated that this compound directly influences cellular signaling pathways associated with tumorigenesis . The findings suggest that targeting this compound could be a potential therapeutic strategy for managing pituitary tumors.
Eigenschaften
IUPAC Name |
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S/c15-10-6-9(18(21)22)7-11(12(10)19)16-14(23)17-13(20)8-4-2-1-3-5-8/h1-7,19H,(H2,16,17,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGXBXPAOGDDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394812 | |
Record name | N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53501-41-0 | |
Record name | N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53501-41-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is PIT-1, and what is its role in the pituitary gland?
A: this compound, also known as POU1F1, is a pituitary-specific transcription factor. This means it binds to specific DNA sequences and controls the activity of other genes. It plays a crucial role in the development of the pituitary gland and the production of essential hormones like growth hormone (GH), prolactin (PRL), and thyroid-stimulating hormone (TSH) [, , , , , ].
Q2: How does this compound exert its effects on gene expression?
A: this compound exerts its effects by binding to specific DNA sequences located in the regulatory regions of its target genes, such as GH, PRL, and TSHβ [, , , ]. It can either activate or repress these genes depending on the cellular context and the presence of other regulatory proteins [, ].
Q3: How does this compound contribute to cell differentiation in the pituitary gland?
A: this compound is critical for the differentiation of somatotrophs (GH-producing cells), lactotrophs (PRL-producing cells), and thyrotrophs (TSH-producing cells) [, , ]. In the absence of functional this compound, these cell types fail to develop properly, resulting in combined pituitary hormone deficiency [, , , ].
Q4: What happens when mutations occur in the this compound gene?
A: Mutations in the this compound gene can lead to combined pituitary hormone deficiency (CPHD) in both humans and mice [, , , , , , ]. This condition is characterized by deficiencies in GH, PRL, and TSH, often resulting in growth defects and other hormonal imbalances [, , , , , ].
Q5: What is the significance of the POU domain in this compound?
A: The POU domain is a bipartite DNA-binding motif that is essential for this compound's ability to recognize and bind to its target DNA sequences [, , , ]. Mutations within either subdomain of the POU domain can impair DNA binding and lead to CPHD [, , ].
Q6: How do different this compound isoforms affect its function?
A: Alternative splicing of the this compound gene generates different isoforms, such as this compoundβ, which contains an extra 26-amino acid segment [, , , ]. These isoforms can have distinct functional properties. For example, this compoundβ can act as a repressor of certain target genes, whereas this compound typically activates them [, , , ].
Q7: How is this compound activity regulated within cells?
A: this compound activity is regulated at multiple levels, including post-translational modifications such as phosphorylation [, , , ]. Phosphorylation of this compound by kinases like PKA or CDK5 can influence its ability to bind DNA, interact with other proteins, and regulate gene expression [, , , ].
Q8: Does this compound interact with other proteins to regulate gene expression?
A: Yes, this compound interacts with a variety of other proteins to fine-tune gene expression. For example, it can synergize with the estrogen receptor to activate the prolactin promoter [, , , ]. It can also interact with co-repressor proteins like SMRT and NCoR to inhibit transcription [].
Q9: What is the role of the N-terminal domain of this compound?
A: The N-terminal domain of this compound houses a transactivation domain crucial for activating target genes. This domain interacts with other proteins, including co-activators and co-repressors, to modulate this compound's transcriptional activity [, , , , ].
Q10: Is this compound expressed outside the pituitary gland?
A: Although primarily found in the pituitary gland, this compound expression has been detected in other tissues, such as the human placenta, lymphoid tissues, and breast cancer cells [, , , , ]. Its role in these tissues is not fully understood, but it is thought to be involved in hormone regulation and cell proliferation [, , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.